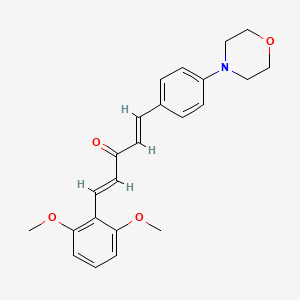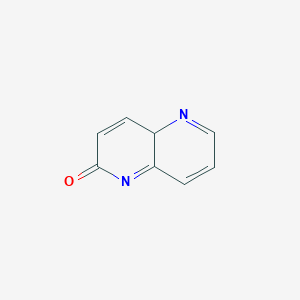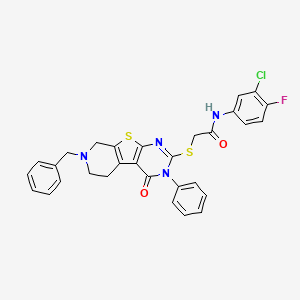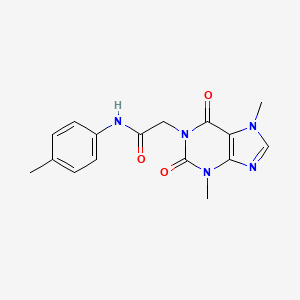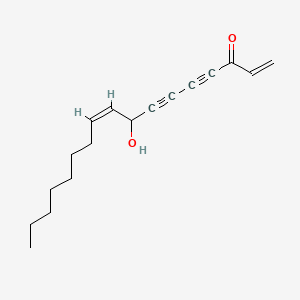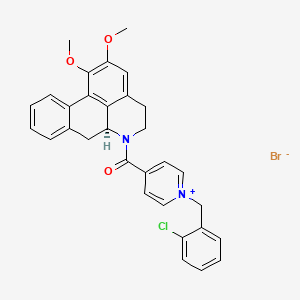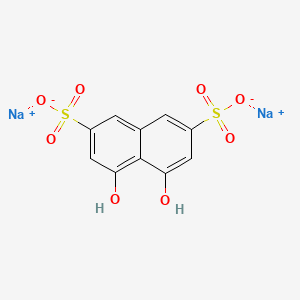
Chromotropic acid (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromotropic acid (disodium) is a chemical compound with the formula (HO)₂C₁₀H₄(SO₃Na)₂·2H₂OThis compound is widely used as a reagent in various analytical chemistry applications, particularly for the detection of formaldehyde and the quantitative determination of certain herbicides .
準備方法
Synthetic Routes and Reaction Conditions
Chromotropic acid (disodium) can be synthesized through the sulfonation of 1,8-dihydroxynaphthalene. The reaction involves treating 1,8-dihydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically require controlled temperatures and careful handling of reagents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of chromotropic acid (disodium) involves large-scale sulfonation processes. The raw materials, including 1,8-dihydroxynaphthalene and sulfuric acid, are reacted in large reactors under controlled conditions. The resulting product is then neutralized with sodium hydroxide and purified through recrystallization to obtain the disodium salt in high purity .
化学反応の分析
Types of Reactions
Chromotropic acid (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chromotropic acid (disodium) has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the detection of formaldehyde and the quantification of dipyrone in pharmaceutical preparations.
Biology: Employed in the detection of volatile organic acids and formaldehyde in biological samples.
Medicine: Utilized in the determination of certain drugs and their metabolites.
Industry: Applied in the textile industry for the detection of formaldehyde in fabrics.
作用機序
The mechanism of action of chromotropic acid (disodium) involves its ability to form colored complexes with specific analytes. For example, in the detection of formaldehyde, chromotropic acid reacts with formaldehyde in the presence of sulfuric acid to form a red-colored complex. This reaction is highly specific to formaldehyde and does not occur with other aldehydes, ketones, or carboxylic acids .
類似化合物との比較
Chromotropic acid (disodium) can be compared with other similar compounds such as:
Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate): Similar in structure but used primarily for the detection of metal ions.
Bathophenanthrolinedisulfonic acid disodium salt: Used for the detection of iron and other metal ions.
2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.
Chromotropic acid (disodium) is unique in its high specificity for formaldehyde detection, making it a valuable reagent in various analytical applications .
特性
分子式 |
C10H6Na2O8S2 |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChIキー |
AFGPCIMUGMJQPD-UHFFFAOYSA-L |
正規SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
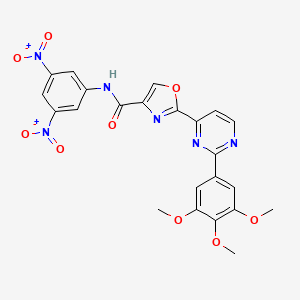
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
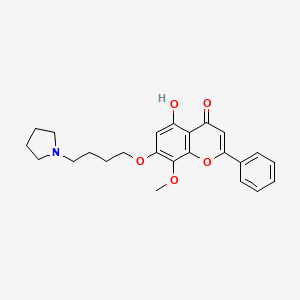
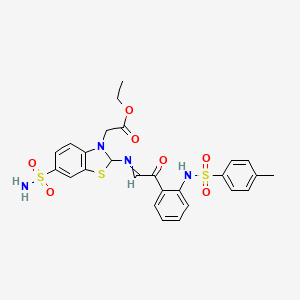
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
